JDQ443
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
JDQ-443 is synthesized through a series of chemical reactions that involve the formation of covalent bonds with the KRAS G12C mutant. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product .
Industrial Production Methods
The industrial production of JDQ-443 involves large-scale synthesis using advanced chemical engineering techniques. This includes the optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
JDQ-443 undergoes several types of chemical reactions, including:
Covalent Bond Formation: JDQ-443 forms a covalent bond with the cysteine residue at position 12 of the KRAS G12C mutant.
Inhibition of Cellular Signaling: The compound inhibits KRAS G12C-driven cellular signaling pathways, leading to reduced cell proliferation.
Common Reagents and Conditions
Common reagents used in the synthesis of JDQ-443 include specific organic solvents, catalysts, and protective groups. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve optimal results .
Major Products Formed
The major product formed from the reactions involving JDQ-443 is the covalently bonded KRAS G12C inhibitor, which effectively inhibits the mutant protein and its associated signaling pathways .
Scientific Research Applications
JDQ-443 has several scientific research applications, including:
Cancer Research: JDQ-443 is used in preclinical and clinical studies to investigate its efficacy in inhibiting KRAS G12C-mutated cancers.
Drug Development: The compound is being explored as a potential therapeutic agent for the treatment of various cancers.
Biological Studies: JDQ-443 is used to study the molecular mechanisms of KRAS G12C inhibition and its effects on cellular signaling pathways.
Mechanism of Action
JDQ-443 exerts its effects by selectively targeting and covalently binding to the KRAS G12C mutant. This binding traps the KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . The compound’s unique binding mode allows it to effectively inhibit the mutant protein while minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
Sotorasib: Another KRAS G12C inhibitor that targets the same mutation but has a different binding mode.
Adagrasib: Similar to JDQ-443, this compound also targets KRAS G12C but differs in its chemical structure and pharmacokinetic properties.
Uniqueness of JDQ-443
JDQ-443 is unique in its ability to form a covalent bond with the KRAS G12C mutant, effectively trapping it in its inactive state. This unique binding mode allows for sustained target occupancy and potent inhibition of the mutant protein . Additionally, JDQ-443 has shown promising antitumor activity in preclinical and clinical studies, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
1-[6-[4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methylindazol-5-yl)pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN7O/c1-5-24(38)36-14-29(15-36)10-20(11-29)37-17(3)25(26-21-13-31-33-22(21)8-16(2)27(26)30)28(34-37)18-6-7-23-19(9-18)12-32-35(23)4/h5-9,12-13,20H,1,10-11,14-15H2,2-4H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUYLZMQTIKGSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1Cl)C3=C(N(N=C3C4=CC5=C(C=C4)N(N=C5)C)C6CC7(C6)CN(C7)C(=O)C=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2653994-08-0 | |
Record name | Opnurasib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3W0H3V1LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.